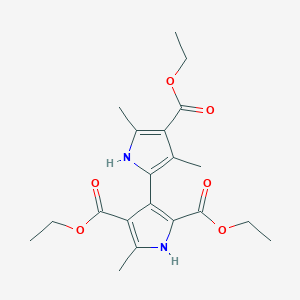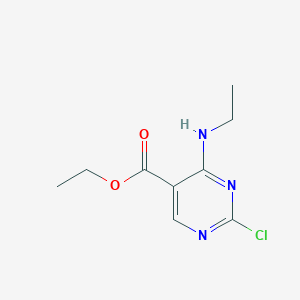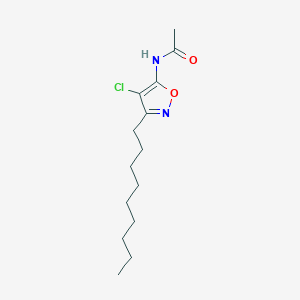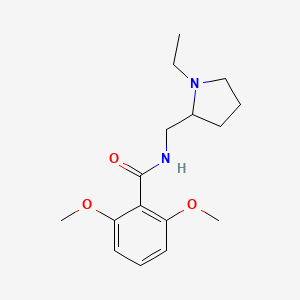
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide structure, which is further substituted with two methoxy groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzylamine.
Substitution: Formation of halogenated or alkylated benzamide derivatives.
科学的研究の応用
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, thereby affecting various physiological processes such as mood, cognition, and motor function .
類似化合物との比較
Similar Compounds
Amisulpride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Levosulpiride: Another benzamide derivative with prokinetic and antipsychotic properties.
Sulpiride: A benzamide used in the treatment of schizophrenia and depression.
Uniqueness
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
82935-41-9 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)15-13(20-2)8-5-9-14(15)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19) |
InChIキー |
XHDCLFMAXFUNGX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


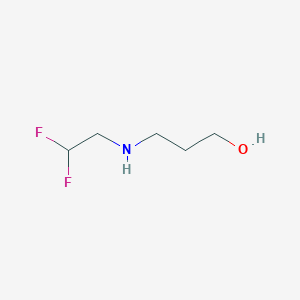
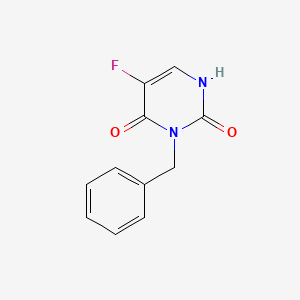
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
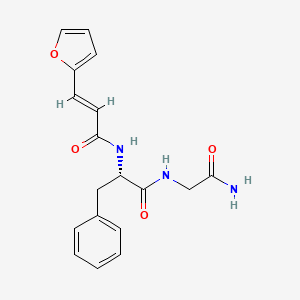

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)
![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
